Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Experimental IR Spectrum of Friedelin
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Compound Focus: Friedelin

CAS No.: 559-74-0

Cat. No.: S528492

The table below summarizes the key infrared absorption bands for friedelin as reported in experimental data

[1]:

Band Position (cm™?) Relative Intensity Assignment / Functional Group
~2927 Medium C-H Stretching

~1707 Strong C=0 Stretching (Cyclic Ketone)
~1380 Variable gem-Dimethyl Group

The strong absorption band at 1707 cm™ is the most characteristic feature, confirming the presence of the

carbonyl group (C=0) of the cyclic ketone at the C-3 position on the pentacyclic friedelane skeleton [1].

Structural & Physicochemical Profile

For comprehensive identification, the IR data should be interpreted alongside other key physicochemical

properties [1]:

Molecular Formula: C3oHs00
Molecular Weight: 426.72 g/mol
CAS Registry Number: 559-74-0
Melting Point: 262-263 °C
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e Optical Rotation: [0]25D + 2.0° (c=1.0, MeOH)
¢ Solubility: Freely soluble in chloroform, sparingly soluble in ethanol, and insoluble in water.

Pharmacological Relevance & Analytical Workflow

Friedelin is a pentacyclic triterpenoid of significant interest in natural product drug discovery. It has been
isolated from various plant families, including Celastraceae and Euphorbiaceae, and exhibits a range of
reported pharmacological activities such as anti-inflammatory, antimicrobial, cytotoxic, and antioxidant

effects [2] [1] [3].

The following diagram outlines a general experimental workflow for the isolation, spectral characterization,

and pharmacological assessment of friedelin, illustrating how IR spectroscopy fits into the broader context:
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Experimental Protocols & Best Practices

o Sample Preparation for IR:

o The referenced IR spectrum was acquired using a nujol (mineral oil) mull technique [1]. For
Fourier-Transform Infrared (FTIR) spectroscopy today, pressed potassium bromide (KBr)
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pellets containing a small percentage of the purified friedelin sample are a common and
effective method.

¢ Corroborative Techniques for Structural Confirmation:

o Mass Spectrometry (MS): The Electron Impact (El) mass spectrum of friedelin shows a clear
molecular ion peak at m/z 426 [4] [1], which confirms its molecular weight. Key fragment ions
appear at m/z 411, 341, 273, and 189 [1].

o Nuclear Magnetic Resonance (NMR): Both tH and 13C NMR are indispensable. The 13C NMR
spectrum is particularly diagnostic, showing approximately 30 carbon signals, including a
characteristic downfield signal for the carbonyl carbon at 8~211 ppm and multiple methyl group
signals between 6 0.5 and 1.5 ppm [1] [5].

e Pharmacological Assay Considerations:

o When evaluating friedelin's drug potential, note its high calculated partition coefficient (cLogP
= 7.59), indicating high lipophilicity and potential absorption challenges [2]. This property must
be considered in bioavailability and formulation studies.

The data presented provides a foundational technical guide for working with friedelin. For complete spectral
interpretations, consulting full spectral libraries and primary literature for 'H and *C NMR assignments is

highly recommended.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Experimental IR Spectrum of Friedelin]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b528492#friedelin-ir-spectrum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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